N-cyclopropyltetrahydrofuran-3-amine chemical properties
N-cyclopropyltetrahydrofuran-3-amine chemical properties
An In-Depth Technical Guide to N-Cyclopropyltetrahydrofuran-3-amine in Medicinal Chemistry
Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds to balance lipophilicity, target affinity, and metabolic stability. N-cyclopropyltetrahydrofuran-3-amine (CAS: 1342221-69-5) has emerged as a highly versatile secondary amine building block that directly addresses these challenges[1]. By fusing the conformational rigidity and metabolic resistance of a cyclopropyl group with the sp3-rich, polar nature of a tetrahydrofuran (THF) ring, this compound offers a sophisticated vector for structure-activity relationship (SAR) optimization. This whitepaper provides a comprehensive analysis of its physicochemical properties, metabolic rationale, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Rationale
The strategic value of N-cyclopropyltetrahydrofuran-3-amine lies in its dual-motif architecture. In traditional medicinal chemistry, the incorporation of flat, sp2-hybridized aromatic rings often leads to poor aqueous solubility and off-target toxicity. Transitioning to sp3-rich frameworks like the THF ring improves the fraction of sp3 carbon atoms (Fsp3), which correlates strongly with clinical success.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | N-cyclopropyltetrahydrofuran-3-amine |
| CAS Registry Number | 1342221-69-5[1] |
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| Amine Type | Secondary Amine |
| Chirality | Chiral center at the C3 position of the THF ring |
| Key Structural Features | Cyclopropyl ring (high s-character), THF core (H-bond acceptor) |
The Causality of Structural Choices
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The Cyclopropyl Motif: Unlike an isopropyl or methyl group, the cyclopropyl ring possesses high C-H bond dissociation energy due to its strained geometry. This resists initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, significantly enhancing metabolic stability[2]. Furthermore, the increased s-character of the C-N bond lowers the basicity (pKa) of the amine. Reducing basicity is a proven strategy to mitigate phospholipidosis and hERG channel liabilities (cardiotoxicity)[2].
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The Tetrahydrofuran Core: The oxygen atom within the THF ring acts as a potent hydrogen bond acceptor. In protease inhibitors (such as HIV-1 protease), the THF oxygen has been shown to form critical hydrogen bonds with backbone amide protons (e.g., Asp29 and Asp30), anchoring the ligand in the S2 subsite[3].
Structural-property relationship (SPR) map of N-cyclopropyltetrahydrofuran-3-amine.
Metabolic Stability & Toxicology (E-E-A-T Insights)
While the cyclopropyl group is a stalwart of medicinal chemistry for blocking aliphatic oxidation[4], it is not without caveats. When a cyclopropyl group is directly bound to an amine, it can become a substrate for monoamine oxidase (MAO) or CYP450-mediated single-electron transfer.
The Mechanistic Reality: Oxidation of the nitrogen can form a radical cation, which may undergo ring-opening to form a reactive iminium ion[4]. This mechanism was implicated in the hepatotoxicity of the antibiotic trovafloxacin[2]. Application Scientist Insight: To build a self-validating safety profile, any lead compound incorporating N-cyclopropyltetrahydrofuran-3-amine must be subjected to early in vitro reactive metabolite trapping assays (e.g., glutathione/GSH trapping in human liver microsomes) to ensure that the steric bulk of the THF ring sufficiently shields the amine from bioactivation.
Experimental Protocols: API Integration
As a secondary amine, this compound is primarily utilized as a nucleophile. Below are two highly optimized, self-validating protocols for incorporating this building block into larger scaffolds via Amide Coupling and Nucleophilic Aromatic Substitution (SNAr).
Protocol A: High-Efficiency Amide Coupling
Objective: Couple N-cyclopropyltetrahydrofuran-3-amine to a sterically hindered carboxylic acid API intermediate. Causality: Secondary amines are sterically demanding. Standard coupling reagents like EDC/HOBt often fail or result in low yields. HATU is selected because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward while minimizing epimerization of chiral centers.
Step-by-Step Methodology:
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Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
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Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq). Rationale: DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid and neutralize any amine hydrochloride salts.
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Coupling Reagent: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir at room temperature (20 °C) for 15 minutes to ensure complete formation of the active ester.
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Amine Addition: Add N-cyclopropyltetrahydrofuran-3-amine (1.2 mmol, 1.2 eq) dropwise.
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Self-Validating Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation Check: The reaction is complete when the mass of the starting carboxylic acid is completely consumed and the [M+H]+ of the desired amide is the dominant peak.
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Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the amine onto an electron-deficient heteroaromatic ring (e.g., a 2-chloropyrimidine core for kinase inhibitors).
Step-by-Step Methodology:
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Reaction Setup: Combine the heteroaryl chloride (1.0 mmol, 1.0 eq), N-cyclopropyltetrahydrofuran-3-amine (1.5 mmol, 1.5 eq), and anhydrous K2CO3 (3.0 mmol, 3.0 eq) in a microwave-safe vial.
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Solvent Selection: Add N-Methyl-2-pyrrolidone (NMP) (4.0 mL). Rationale: NMP is a high-boiling, polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during SNAr.
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Execution: Seal the vial and heat under microwave irradiation at 120 °C for 45 minutes.
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Purification: Filter the crude mixture through a Celite pad to remove inorganic salts, then purify directly via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Standard workflow for incorporating the amine into lead optimization programs.
Conclusion & Future Outlook
N-cyclopropyltetrahydrofuran-3-amine represents a masterclass in modern fragment-based drug design. By merging the metabolic shielding of a cyclopropyl group with the polarity and 3D vectoring of a tetrahydrofuran ring, medicinal chemists can systematically tune out liabilities like hERG binding and rapid CYP clearance, while tuning in target affinity and aqueous solubility. As the industry continues to prioritize sp3-enriched molecules, building blocks of this nature will remain indispensable tools in the pursuit of safer, more efficacious therapeutics.
References
- MolCore. (n.d.). 13422-52-1 | Aquacobalamin - MolCore (Contains catalog data for N-Cyclopropyltetrahydrofuran-3-amine CAS 1342221-69-5).
- Hypha Discovery. (2021). Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
- National Institutes of Health (PMC). (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry.
- National Institutes of Health (PMC). (2019). Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation.
Sources
- 1. molcore.com [molcore.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands: Design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]




